molecular formula C8H7ClN2O B1350677 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile CAS No. 23819-92-3

5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile

Cat. No. B1350677
CAS RN: 23819-92-3
M. Wt: 182.61 g/mol
InChI Key: CEIUMKPKEXHJEN-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile (5-Cl-2-H-4,6-DMN) is an important synthetic compound used in a variety of scientific research applications. It is a chlorine-containing derivative of nicotinonitrile, a derivative of nicotinic acid, and a key intermediate in the synthesis of various nicotinic acid derivatives. 5-Cl-2-H-4,6-DMN is a versatile compound with a wide range of applications in organic synthesis, biochemistry, and pharmaceuticals.

Scientific Research Applications

Electrochemical Proton Donation

Chlorinated hydroxybenzonitriles, closely related to 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, have been identified as efficient proton donors in electrochemical studies in aprotic solutions. This characteristic is significant for the protonation of species in reductions more negative than those of common strong proton donors. Theoretical calculations support the effectiveness of these compounds in facilitating electrochemical reactions, highlighting their utility in exploring novel electrochemical pathways and mechanisms (Sokolová, Gál, & Valášek, 2012).

Organic Magnetic Materials

Benzimidazole-based organic magnetic materials synthesized with chloro and dimethyl substitutions exhibit unique structural and magnetic properties. These materials, including derivatives similar to 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, show potential for advanced applications in magnetic storage and spintronics. Their formation into dimeric pairs with specific hydrogen bond donors and acceptors underscores their role in developing new magnetic coupling mechanisms, paving the way for the design of novel organic magnetic compounds (Ferrer, Lahti, George, Oliete, Julier, & Palacio, 2001).

properties

IUPAC Name

5-chloro-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-4-6(3-10)8(12)11-5(2)7(4)9/h1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIUMKPKEXHJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1Cl)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381840
Record name 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727157
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile

CAS RN

23819-92-3
Record name 5-Chloro-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23819-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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